N-(4-chlorophenyl)cyclohexanecarboxamide
Overview
Description
Fosfomycin sodium is a broad-spectrum antibiotic that belongs to the phosphonic acid class. It was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. Fosfomycin sodium is primarily used to treat uncomplicated urinary tract infections and has shown efficacy against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fosfomycin sodium involves several steps:
Dissolution: Water and sodium hydroxide are added to a container and stirred until completely dissolved.
Reaction: The sodium hydroxide solution is added to a reaction container, and levo-fosfomycin dextro-phenylethylamine is slowly added at room temperature. The temperature is then increased to 35-40°C, and stirring is continued for 1-2 hours.
Layering: The reaction solution is allowed to layer, and the phenylethylamine solution is collected and recycled. Medicinal carbon is added to the sodium salt solution and stirred for 10-30 minutes. The solution is then filtered to obtain the sodium salt filtering liquid.
Crystallization: Absolute ethyl alcohol is added to the reaction container and placed in an ice-water bath.
Industrial Production Methods: Industrial production of fosfomycin sodium follows similar steps but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fosfomycin sodium undergoes several types of chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the epoxide ring structure.
Substitution: Substitution reactions can occur at the phosphonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of fosfomycin with modified antibacterial properties .
Scientific Research Applications
Fosfomycin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of phosphonic acid derivatives.
Biology: Fosfomycin sodium is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: It is primarily used to treat urinary tract infections and has shown potential in treating multidrug-resistant bacterial infections.
Industry: Fosfomycin sodium is used in the pharmaceutical industry for the production of antibiotics and as a reference standard in quality control .
Mechanism of Action
Fosfomycin sodium exerts its antibacterial effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is critical for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking this enzyme, fosfomycin sodium prevents the formation of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Phosphonomycin: Another phosphonic acid derivative with similar antibacterial properties.
Fosfomycin Trometamol: A more hydrophobic salt of fosfomycin with enhanced bioavailability for oral use.
Fosfomycin Calcium: Another salt form used for oral administration
Uniqueness: Fosfomycin sodium is unique due to its broad-spectrum activity, low toxicity, and novel mechanism of action. Unlike other antibiotics, it targets a different enzyme in the bacterial cell wall synthesis pathway, making it effective against multidrug-resistant bacteria .
Properties
IUPAC Name |
N-(4-chlorophenyl)cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJKIPFPMXENNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357269 | |
Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142810-49-9 | |
Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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